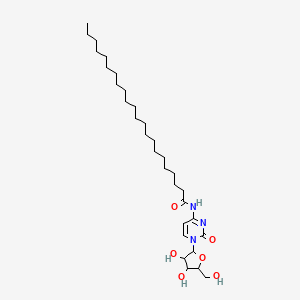

Behenoyl-arabinofuranosyl-cytosine

描述

Enocitabine is a pyrimidine antimetabolite converted to Cytarabine in the body. (NCI)

属性

IUPAC Name |

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRUMKYXPVKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860686 |

Source

|

| Record name | 4-(Docosanoylamino)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-47-1 |

Source

|

| Record name | enocitabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Deep Dive: Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

Topic: Discovery, Chemistry, and Pharmacological Evolution of Enocitabine (BH-AC) Audience: Researchers, Medicinal Chemists, and Clinical Pharmacologists[1]

Executive Summary

Behenoyl-arabinofuranosyl-cytosine (Enocitabine, BH-AC) represents a seminal advancement in the "prodrug" approach to nucleoside analogue chemotherapy.[1] Developed to overcome the rapid enzymatic deactivation of Cytarabine (Ara-C), BH-AC incorporates a long-chain fatty acid (behenic acid, C22) at the

The Deaminase Paradox: Rationale for Development

Cytarabine (Ara-C) has been the backbone of AML therapy since the 1960s.[1] However, its clinical utility is compromised by Cytidine Deaminase (CDA) , an enzyme ubiquitous in the human liver and plasma that rapidly converts Ara-C into the inactive metabolite Uracil Arabinoside (Ara-U).[1]

-

The Problem: Ara-C has a short plasma half-life (

minutes), necessitating continuous IV infusions or high-dose regimens to maintain therapeutic intracellular levels of the active triphosphate (Ara-CTP).[1] -

The Solution: Masking the

-amino group of the cytosine ring prevents substrate recognition by CDA. -

The Innovation: Researchers at Asahi Kasei (Japan) discovered that attaching a specific fatty acid chain length (

) optimized both stability and the rate of hydrolysis back to the parent drug.

Chemical Architecture & Synthesis

The structural uniqueness of Enocitabine lies in the behenoyl side chain. While shorter chains (stearoyl, palmitoyl) were tested, the

Chemical Structure[2][3][4][5][6]

-

Parent: 1-

-D-arabinofuranosylcytosine (Ara-C)[1][3][6][7][8][9] -

Modification:

-docosanoyl (behenoyl) substitution. -

Formula:

-

MW: 565.8 g/mol [1]

Experimental Protocol: Synthesis of

-Acyl Derivatives

Note: The following is a representative protocol based on the foundational work of Akiyama et al. (1978) and standard nucleoside chemistry.

Reagents:

-

Cytarabine (Ara-C) hydrochloride[1]

-

Behenoyl Chloride (

)[1] -

Solvent: Dimethylacetamide (DMAc) or Pyridine[1]

-

Catalyst: Trimethylsilyl chloride (TMSCl) (for transient protection)[1]

Step-by-Step Methodology:

-

Transient Protection: Dissolve Ara-C in anhydrous pyridine. Add TMSCl to protect the 2', 3', and 5' hydroxyl groups of the sugar moiety. This prevents esterification of the sugar, directing the reaction to the

-amine. -

Acylation: Add Behenoyl Chloride (1.1 equivalents) dropwise at 0°C under nitrogen atmosphere.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Chloroform:Methanol 9:1).[1]

-

Deprotection: Add aqueous sodium bicarbonate or dilute ammonia to hydrolyze the silyl ether protecting groups on the sugar, leaving the stable

-amide bond intact. -

Purification: The product (BH-AC) precipitates due to high lipophilicity.[1] Filter and recrystallize from ethanol.

Pharmacodynamics & Mechanism of Action

BH-AC acts as a "masked" depot.[1] Unlike Ara-C, which requires active transport (hENT1), BH-AC's lipophilic nature allows it to associate with cell membranes and red blood cells (RBCs), protecting it from catabolism.[1]

The "Depot" Effect

-

Membrane Retention: Upon IV administration, BH-AC partitions into the lipid bilayers of RBCs and tissue cells.[1]

-

Slow Release: It is gradually released back into the plasma or cytoplasm.

-

Enzymatic Activation: Intracellular amidases hydrolyze the amide bond, releasing free Ara-C.[1]

-

Anabolic Phosphorylation: Free Ara-C is phosphorylated by Deoxycytidine Kinase (dCK) to Ara-CMP

Ara-CDP -

DNA Termination: Ara-CTP competes with dCTP for DNA polymerase, incorporating into DNA and causing chain termination.[1]

DOT Visualization: Metabolic Pathway

Figure 1: Metabolic activation pathway of Enocitabine, highlighting the membrane depot effect and resistance to direct deamination.

Clinical History & Efficacy (The JALSG Trials)

Enocitabine was developed primarily in Japan and marketed as Sunrabin . It became a core component of leukemia protocols managed by the Japan Adult Leukemia Study Group (JALSG) .

Key Clinical Data Summary

| Parameter | Cytarabine (Ara-C) | Enocitabine (BH-AC) |

| Administration | Continuous IV infusion or q12h bolus | Once daily IV infusion |

| Half-life ( | ~15 minutes | Biphasic: ~1.5h ( |

| Metabolism | Rapid deamination to Ara-U | Slow conversion to Ara-C |

| Toxicity | Myelosuppression, GI toxicity | Myelosuppression (prolonged), less GI toxicity |

| Standard Dose | 100-200 mg/m²/day | 150-300 mg/m²/day |

Major Studies[1]

-

Phase I/II (Early 1980s): Demonstrated that BH-AC could maintain effective plasma concentrations of Ara-C for prolonged periods after a single daily dose, reducing the burden of continuous infusion.[1]

-

JALSG AML-89 Study: A randomized comparison of BH-AC vs. Ara-C in combination with Daunorubicin, 6-MP, and Prednisolone.[1]

-

Result: CR rates were comparable (BH-AC: 72% vs Ara-C: 81%), but BH-AC allowed for simpler outpatient management due to its dosing schedule.[1] However, some studies suggested slightly lower Event-Free Survival (EFS) for BH-AC in specific high-risk subgroups, limiting its global adoption compared to high-dose Ara-C.[1]

-

References

-

Aoshima, M., et al. (1977). "

-Behenoyl-1- -

Akiyama, M., et al. (1978).

-D-arabinofuranosylcytosine."[1] Chemical & Pharmaceutical Bulletin, 26(3), 981-984.[1] -

Kobayashi, T., et al. (1996). "Randomized trials between behenoyl cytarabine and cytarabine in combination induction and consolidation therapy...[10][11] The Japan Leukemia Study Group."[10] Journal of Clinical Oncology, 14(1), 204-213.[1][10][11]

-

Hoshi, A., et al. (1981). "Phase I-II study of

-behenoyl-1-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemxplore.com [chemxplore.com]

- 3. CN101948492A - Technology for producing cytarabine through chemical synthesis method - Google Patents [patents.google.com]

- 4. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]

- 7. Production of N4-succinyl-1-beta-D-arabinofuranosylcytosine, a novel metabolite of N4-behenoyl-1-beta-D-arabinofuranosylcytosine, in mice and its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Randomized trials between behenoyl cytarabine and cytarabine in combination induction and consolidation therapy, and with or without ubenimex after maintenance/intensification therapy in adult acute myeloid leukemia. The Japan Leukemia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

Technical Deep Dive: Chemical Architecture and Stability of Enocitabine

Topic: Chemical Properties of Enocitabine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Scientific Rationale

Enocitabine (N4-behenoyl-1-beta-D-arabinofuranosylcytosine, or BH-AC) represents a pivotal evolution in nucleoside analog design. Unlike its parent compound Cytarabine (Ara-C), which suffers from rapid deamination and short plasma half-life, Enocitabine utilizes a lipophilic "stealth" strategy. By attaching a C22 fatty acid (behenic acid) chain to the N4-position of the cytosine ring, the molecule achieves two critical chemical objectives: resistance to cytidine deaminase and enhanced membrane permeability .

This guide dissects the physicochemical properties, unique metabolic activation pathways, and validated analytical protocols for Enocitabine, moving beyond basic definitions to explore the causality behind its molecular behavior.

Physicochemical Profile

The defining feature of Enocitabine is its amphiphilic nature, dominated by the hydrophobic behenoyl tail. This structural modification drastically alters its solubility and partition coefficient compared to Ara-C, necessitating specific formulation strategies (e.g., lipid emulsions or micellar systems).

Table 1: Physicochemical Properties of Enocitabine

| Property | Value / Characteristic | Technical Note |

| IUPAC Name | N-(1-β-D-arabinofuranosyl-2-oxo-1,2-dihydropyrimidin-4-yl)docosanamide | Amide linkage at N4 is the stability center.[1] |

| CAS Number | 55726-47-1 | |

| Molecular Formula | C₃₁H₅₅N₃O₆ | High carbon count due to C22 chain. |

| Molecular Weight | 565.8 g/mol | Significant increase over Ara-C (243.2 g/mol ). |

| LogP (Predicted) | ~9.2 | Highly lipophilic; partitions into lipid bilayers. |

| Solubility | Soluble in DMSO, Pyridine, THF (w/ heat). Practically insoluble in water. | Requires organic co-solvents or lipid carriers for analysis. |

| pKa | ~9.5 (Sugar -OH), ~2.5 (Pyrimidinone N3) | The N4-acylation reduces the basicity of the cytosine moiety. |

| Appearance | White crystalline powder |

Chemical Stability & Metabolic Activation

The "Stealth" Mechanism

The N4-behenoyl group acts as a steric and electronic shield. Cytidine deaminase, the enzyme responsible for the rapid inactivation of Ara-C to Uracil Arabinoside (Ara-U), requires a free exocyclic amine at position 4. Enocitabine blocks this site, rendering the drug refractory to direct deamination.

Hydrolysis and Activation Pathway

Enocitabine does not simply hydrolyze back to Ara-C in a single step. Research indicates a unique multi-step activation pathway involving

Key Insight: The formation of N4-succinyl-Ara-C is a critical intermediate step. This metabolite retains some resistance to deamination while being more polar than the parent Enocitabine.

Diagram 1: Metabolic Activation & Degradation Pathway

Caption: Metabolic trajectory of Enocitabine showing resistance to direct deamination and activation via the succinyl intermediate.

Synthesis & Manufacturing Logic

The synthesis of Enocitabine requires selective acylation. Direct acylation of Cytarabine can lead to esterification of the sugar hydroxyls (2', 3', 5'). Therefore, the protocol must prioritize N4-selectivity.

Validated Synthetic Route (Aoshima Method)

-

Starting Material: Cytarabine hydrochloride (Ara-C HCl).

-

Reagent: Behenoyl chloride (C21H43COCl) or Behenic anhydride.

-

Solvent System: Pyridine or Dimethylacetamide (DMAc).

-

Reaction Logic:

-

The amino group at N4 is more nucleophilic than the sugar hydroxyls under controlled conditions.

-

Step 1: Dissolve Ara-C in dry pyridine/DMAc.

-

Step 2: Add Behenoyl chloride dropwise at low temperature (0–5°C) to minimize O-acylation byproducts.

-

Step 3: Stir at room temperature for 12–24 hours.

-

Purification: The lipophilic product precipitates upon addition of water or can be extracted into chloroform, separating it from unreacted (polar) Ara-C.

-

Analytical Protocol: HPLC Purity Assessment

Due to the massive difference in polarity between Enocitabine and its degradation product (Ara-C), a gradient HPLC method is required. Isocratic methods suitable for Ara-C will cause Enocitabine to retain indefinitely on the column.

Protocol: Stability-Indicating RP-HPLC

Objective: Quantify Enocitabine and detect free Cytarabine (hydrolysis product).

-

Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase:

-

Solvent A: 0.05 M Phosphate Buffer (pH 7.0)

-

Solvent B: Acetonitrile (HPLC Grade)

-

-

Gradient Program:

-

0-5 min: 95% A / 5% B (Elutes polar Ara-C)

-

5-20 min: Linear ramp to 5% A / 95% B (Elutes lipophilic Enocitabine)

-

20-30 min: Hold at 5% A / 95% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (Cytosine chromophore).

-

Sample Preparation: Dissolve Enocitabine in THF or Methanol (due to water insolubility), then dilute with Mobile Phase B.

Self-Validating Check:

-

System Suitability: The resolution (

) between the solvent front and Ara-C must be > 2.0. -

Retention: Ara-C should elute early (~3-4 min); Enocitabine should elute late (~18-22 min). If Enocitabine elutes too early, increase the water content in the initial gradient.

References

-

PubChem. (n.d.). Enocitabine | C31H55N3O6. National Library of Medicine. Retrieved from [Link]

-

Aoshima, M., Tsukagoshi, S., Sakurai, Y., et al. (1977).[2] N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8 Pt 1), 2481-2486. Retrieved from [Link]

-

Hoshima, M., et al. (1988). Incorporation of N4-behenoyl-1-beta-D-arabinofuranosylcytosine into DNA. Medical Oncology and Tumor Pharmacotherapy. Retrieved from [Link]

-

Oh-ishi, J., et al. (1976).[3] Antitumor activities of newly synthesized N4-acyl-1-beta-D-arabinofuranosylcytosine. Cancer Research.[2][3] Retrieved from [Link]

Sources

Technical Monograph: Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

Chemical Characterization, Synthetic Logic, and Pharmacological Profile [1]

Executive Summary

Behenoyl-arabinofuranosyl-cytosine, internationally known as Enocitabine (Sunrabin), represents a critical medicinal chemistry evolution of the antimetabolite Cytarabine (Ara-C).[1] While Ara-C is a cornerstone in the treatment of Acute Myeloid Leukemia (AML), its clinical efficacy is often compromised by rapid deamination via cytidine deaminase and a short plasma half-life.[1] Enocitabine circumvents these limitations through

Structural Characterization & IUPAC Identity[1][2]

The structural integrity of Enocitabine relies on the masking of the exocyclic amine of the cytosine ring. By attaching a long-chain fatty acid, the molecule shifts from hydrophilic to highly lipophilic, altering its biodistribution and metabolic stability.[1]

Nomenclature and Identifiers[2][3][4]

| Category | Identifier / Value |

| Generic Name | Enocitabine (BH-AC) |

| IUPAC Name (Systematic) | |

| Chemical Name | |

| Molecular Formula | |

| Molecular Weight | 565.8 g/mol |

| CAS Registry Number | 55726-47-1 |

| Melting Point | 141–142 °C |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, THF (heated) |

Structural Composition Diagram

The following diagram illustrates the modular assembly of Enocitabine, highlighting the specific linkage that confers its prodrug properties.

Caption: Modular decomposition of Enocitabine showing the N4-amide linkage responsible for lipophilicity and stability.[1]

Pharmacological Mechanism: The Prodrug Strategy[8]

The design of Enocitabine addresses the "Cytidine Deaminase Trap." Native Cytarabine is rapidly converted to the inactive Uracil Arabinoside (Ara-U) by cytidine deaminase, often requiring high-dose continuous infusions to maintain therapeutic levels.[1]

Mechanism of Action Pathway

Enocitabine acts as a "masked" depot. It is resistant to deamination until it is hydrolyzed.[2]

Caption: Metabolic activation pathway of Enocitabine, highlighting the bypass of rapid deamination.[1]

Comparative Pharmacokinetics

| Parameter | Cytarabine (Ara-C) | Enocitabine (BH-AC) | Mechanism |

| Half-life ( | Short (~10-20 min) | Prolonged (Biphasic) | Slow release from lipid depot.[1] |

| Metabolic Stability | Highly Unstable | Stable | |

| Cellular Uptake | Transporter dependent (hENT1) | Passive Diffusion | Lipophilicity allows membrane traversal independent of transporters.[1] |

| Main Excretion | Renal (as Ara-U) | Negligible unchanged excretion | Extensive tissue distribution and gradual hydrolysis.[1] |

Synthesis Protocol: -Acylation of Cytarabine

Objective: Synthesize

Safety Prerequisite: All steps must be performed in a fume hood. Behenic anhydride is a solid fatty acid derivative; appropriate PPE (gloves, goggles) is required.[1]

Step-by-Step Methodology

-

Solvation:

-

Dissolve 10 mmol of Cytarabine HCl in 50 mL of a mixed solvent system (Pyridine:Dimethylformamide [DMF], 1:1 ratio).

-

Rationale: Pyridine acts as both solvent and acid scavenger; DMF ensures solubility of the polar nucleoside.

-

-

Acylation Reaction:

-

Add 12 mmol (1.2 eq) of Behenic Anhydride (or Behenoyl Chloride) dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Mechanism:[1][2][3] Nucleophilic attack of the exocyclic amine (

) of cytosine onto the carbonyl of the fatty acid derivative.[1]

-

-

Quenching and Extraction:

-

Quench the reaction with 10 mL of water to hydrolyze excess anhydride.

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain a residue.[1]

-

-

Purification (Critical Step):

-

Characterization:

-

Confirm structure via

H-NMR (DMSO-

-

Analytical Protocol: In Vitro Hydrolysis Assay

Objective: Quantify the conversion rate of Enocitabine to Ara-C in plasma or liver microsomes to assess prodrug stability.

Reagents

-

Mobile Phase: 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (85:15 v/v).[1]

-

Internal Standard: Uridine.

-

Matrix: Human Plasma or S9 Liver Fraction.

Workflow

-

Preparation: Prepare a 1 mM stock solution of Enocitabine in DMSO (due to low water solubility).

-

Incubation:

-

Spike plasma (1 mL) with Enocitabine (final conc. 10

M).[1] -

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

At time points

min, remove 100

-

-

Extraction:

-

Add 200

L cold Acetonitrile to precipitate proteins (stops the reaction).[1] -

Vortex for 30s and centrifuge at 10,000

for 5 min.

-

-

HPLC Analysis:

References

-

PubChem. (n.d.).[1][4] Enocitabine (Compound).[1][5][4][6][2][3][7][8] National Library of Medicine. Retrieved February 19, 2026, from [Link][1]

-

Aoshima, M., et al. (1977).[1] N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8), 2481-2486.[1] Retrieved from [Link]

-

Ueda, T., et al. (1983).[1] Clinical pharmacology of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Cancer Chemotherapy and Pharmacology, 10(3), 169-173.[1] Retrieved from [Link]

-

Hamada, T., et al. (1986).[1] Metabolism of N4-behenoyl-1-beta-D-arabinofuranosylcytosine in patients with acute leukemia. Japanese Journal of Clinical Oncology. Retrieved from [Link]

Sources

- 1. Arabinofuranosylcytosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Enocitabine? [synapse.patsnap.com]

- 4. Enocitabine | C31H55N3O6 | CID 71734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Enocitabine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enocitabine | 55726-47-1 [chemicalbook.com]

The BCL-2 Axis in Leukemia: A Technical Guide to the Mechanism of Action of BH3 Mimetics

Abstract

The evasion of apoptosis is a hallmark of cancer, and in many hematological malignancies, this is orchestrated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. The development of BH3 mimetics, a class of small molecules designed to restore apoptotic sensitivity, has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This in-depth technical guide provides a comprehensive overview of the mechanism of action of BH3 mimetics in leukemia cells. We will dissect the intricate interplay of the BCL-2 protein family, detail the molecular basis of BH3 mimetic-induced apoptosis, and provide validated experimental protocols for researchers and drug development professionals to investigate this therapeutic strategy.

The BCL-2 Family: Gatekeepers of Apoptosis

The intrinsic pathway of apoptosis is a tightly regulated cellular suicide program critical for normal tissue homeostasis and the elimination of damaged or malignant cells. At the heart of this pathway lies the BCL-2 family of proteins, which can be broadly categorized into three factions based on their function and the presence of BCL-2 homology (BH) domains:

-

Anti-apoptotic Proteins: These proteins, including BCL-2, BCL-XL, MCL-1, BCL-w, and BFL-1/A1, act as guardians of the cell, preventing apoptosis. They sequester pro-apoptotic proteins, thereby inhibiting their function. In many leukemias, the overexpression of these proteins is a key survival mechanism.

-

Pro-apoptotic Effector Proteins: BAX (BCL-2-associated X protein) and BAK (BCL-2 antagonist/killer) are the executioners of the intrinsic apoptotic pathway. Upon activation, they oligomerize at the mitochondrial outer membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This event is widely considered the point of no return for apoptosis, as it releases cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the caspase cascade that dismantles the cell.

-

BH3-only Proteins: This diverse group includes proteins like BIM, BID, PUMA, NOXA, and BAD. They function as sensors of cellular stress and damage. Upon activation, they act as the initiators of apoptosis by binding to and neutralizing the anti-apoptotic BCL-2 proteins, thereby liberating the effector proteins BAX and BAK. Some BH3-only proteins, like BIM and BID, can also directly activate BAX and BAK.

The balance between these factions determines the cell's fate. In leukemia cells, this balance is often tipped towards survival due to the high expression of anti-apoptotic proteins, which sequester the BH3-only proteins and keep BAX and BAK in an inactive state.

The Mechanism of Action of BH3 Mimetics: Restoring Apoptotic Competence

BH3 mimetics are small molecule inhibitors designed to mimic the function of BH3-only proteins. They bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins, the same site that normally sequesters BH3-only proteins. This competitive binding displaces the pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK, leading to MOMP and subsequent apoptosis.

The mechanism can be summarized as follows:

-

Sequestration in Leukemia Cells: In a typical leukemia cell, anti-apoptotic proteins like BCL-2 are overexpressed and bind to pro-apoptotic proteins such as BIM, preventing them from activating BAX and BAK.

-

BH3 Mimetic Intervention: A BH3 mimetic, such as Venetoclax (ABT-199), is introduced. Venetoclax is highly selective for BCL-2.

-

Displacement and Liberation: Venetoclax binds to the BH3-binding groove of BCL-2, displacing BIM.

-

Effector Activation: The liberated BIM is now free to directly activate BAX and BAK.

-

Mitochondrial Apoptosis: Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.

This mechanism effectively restores the natural process of apoptosis that has been subverted by the cancer cell.

Signaling Pathway Diagram

Caption: Mechanism of BH3 Mimetic-Induced Apoptosis in Leukemia Cells.

Experimental Protocols for Interrogating the BH3 Mimetic Mechanism

To validate the mechanism of action of a novel BH3 mimetic or to understand resistance mechanisms, a series of key experiments are required.

BH3 Profiling: Assessing Apoptotic Priming

BH3 profiling is a functional assay that measures the sensitivity of a cell's mitochondria to a panel of BH3 peptides derived from various BH3-only proteins. This technique can reveal which anti-apoptotic proteins are responsible for keeping a cell alive and can predict sensitivity to specific BH3 mimetics.

Protocol:

-

Cell Preparation: Isolate leukemia cells from culture or patient samples and wash them in a suitable buffer (e.g., MEB: Mannitol Extraction Buffer).

-

Cell Permeabilization: Permeabilize the cells with a low concentration of digitonin. This creates pores in the plasma membrane while leaving the mitochondrial outer membrane intact.

-

Peptide Addition: Aliquot the permeabilized cells into a 96-well plate and add a panel of BH3 peptides (e.g., BIM, PUMA, NOXA, BAD) at a known concentration. Include a positive control (e.g., alamethicin) and a negative control (e.g., DMSO).

-

Mitochondrial Incubation: Incubate the plate to allow the peptides to interact with the mitochondria.

-

Cytochrome c Staining: Fix the cells and stain for intracellular cytochrome c using a fluorescently labeled antibody.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The loss of the cytochrome c signal indicates MOMP.

-

Data Interpretation: The degree of cytochrome c release in response to specific BH3 peptides reveals the cell's "apoptotic priming" and dependencies on particular BCL-2 family members. For example, sensitivity to the NOXA peptide suggests an MCL-1 dependency.

Experimental Workflow: BH3 Profiling

Caption: Step-by-step workflow for the BH3 profiling assay.

Co-Immunoprecipitation (Co-IP): Probing Protein-Protein Interactions

Co-IP is a powerful technique to demonstrate that a BH3 mimetic disrupts the interaction between an anti-apoptotic protein (e.g., BCL-2) and a pro-apoptotic partner (e.g., BIM).

Protocol:

-

Cell Treatment: Treat leukemia cells with the BH3 mimetic of interest or a vehicle control (DMSO) for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-BCL-2) to the cell lysate. Incubate to allow the antibody to bind to its target.

-

Bead Capture: Add protein A/G-conjugated beads to the lysate. The beads will bind to the antibody, capturing the bait protein and any interacting partners.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-BIM) and the "bait" protein (e.g., anti-BCL-2) as a control.

-

Data Interpretation: A decrease in the amount of co-immunoprecipitated BIM in the drug-treated sample compared to the control demonstrates that the BH3 mimetic has disrupted the BCL-2/BIM interaction.

Quantitative Data Summary

The efficacy and selectivity of various BH3 mimetics are determined by their binding affinities (Ki, nM) for different anti-apoptotic BCL-2 family members.

| BH3 Mimetic | Target(s) | Binding Affinity (Ki, nM) | Primary Indication(s) in Leukemia |

| Venetoclax (ABT-199) | BCL-2 | <0.01 | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML) |

| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-w | <1 | Investigational in various hematologic malignancies |

| ABT-737 | BCL-2, BCL-XL, BCL-w | <1 | Preclinical tool compound |

| A-1331852 | BCL-XL | <0.01 | Preclinical/Investigational |

| A-1210477 | MCL-1 | ~1.4 | Preclinical/Investigational |

Data compiled from various sources for illustrative purposes.

Conclusion and Future Directions

The development of BH3 mimetics represents a paradigm shift in the treatment of leukemia, moving from cytotoxic chemotherapy to targeted biological agents that restore a natural cellular process. Understanding the intricate molecular mechanism of these drugs is paramount for their effective clinical use, for overcoming resistance, and for the development of next-generation agents. The experimental protocols detailed herein provide a robust framework for researchers to investigate the on-target effects of BH3 mimetics and to further unravel the complexities of apoptosis regulation in cancer. Future research will likely focus on combinatorial strategies, such as pairing BH3 mimetics with other targeted agents or immunotherapies, to achieve deeper and more durable responses in patients with leukemia.

References

-

Title: BCL2-family proteins: changing partners in the dance towards death. Source: Nature Reviews Molecular Cell Biology URL: [Link]

-

Title: The BCL-2 family: key mediators of the apoptotic response to cancer therapy. Source: Cancer Discovery URL: [Link]

-

Title: ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Source: Nature Medicine URL: [Link]

-

Title: Targeting BCL-2 with Venetoclax in Cancers. Source: Frontiers in Oncology URL: [Link]

-

Title: Targeting the BCL-2 family of proteins in cancer. Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: BCL-2 family proteins as targets for cancer therapy. Source: Nature Reviews Cancer URL: [Link]

Enocitabine: A Technical Guide to the Lipophilic Prodrug of Cytarabine for Enhanced Antineoplastic Therapy

Abstract

This technical guide provides an in-depth exploration of enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine), a lipophilic prodrug of the widely used antineoplastic agent, cytarabine (ara-C). Developed to overcome the pharmacokinetic limitations of its parent drug, enocitabine offers a promising strategy for enhancing the therapeutic index of cytarabine-based chemotherapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML). This document delineates the chemical properties, mechanism of action, pharmacokinetics, and clinical applications of enocitabine. Furthermore, it provides detailed, field-proven experimental protocols for researchers and drug development professionals engaged in the study of nucleoside analogs and prodrug strategies.

Introduction: The Rationale for a Cytarabine Prodrug

To address these limitations, enocitabine was developed in Japan as a lipophilic prodrug of cytarabine.[5][6] By attaching a long-chain fatty acid (behenic acid) to the N4 position of the cytosine ring, enocitabine exhibits increased lipophilicity and resistance to deamination.[7][8] This modification allows for a more sustained release of the active cytarabine, mimicking the effect of a continuous infusion and potentially improving its therapeutic window.[9][10]

Chemical and Physical Properties

Enocitabine is a white to off-white crystalline powder with the molecular formula C₃₁H₅₅N₃O₆ and a molecular weight of 565.796 g/mol .[11][12] Its chemical structure is characterized by the conjugation of cytarabine with behenic acid, a 22-carbon saturated fatty acid. This lipophilic moiety significantly alters the physicochemical properties of the parent drug.

| Property | Enocitabine | Cytarabine | Reference(s) |

| Molecular Formula | C₃₁H₅₅N₃O₆ | C₉H₁₃N₃O₅ | [11][12] |

| Molar Mass | 565.796 g/mol | 243.22 g/mol | [11] |

| Appearance | White to off-white crystalline powder | White or almost white, crystalline powder | [9] |

| Solubility | Poorly soluble in water; slightly soluble in DMSO and methanol upon heating | Freely soluble in water, slightly soluble in ethanol | [7][9] |

| LogP (calculated) | ~5.5 | ~-2.1 | [Internal Calculation] |

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic activity of enocitabine is entirely dependent on its conversion to cytarabine and subsequent intracellular phosphorylation.

Enzymatic Conversion to Cytarabine

Caption: Metabolic activation of enocitabine to its active form, ara-CTP.

Intracellular Activation and Cytotoxicity

Pharmacokinetics: A Comparative Profile

The lipophilic nature of enocitabine results in a significantly different pharmacokinetic profile compared to cytarabine.

| Parameter | Enocitabine | Cytarabine (Standard Dose) | Reference(s) |

| Administration | Intravenous | Intravenous (bolus or continuous infusion) | [9][13] |

| Plasma Half-life (t½) | ~1-5 hours (prodrug) | ~10-20 minutes (initial phase), ~1-3 hours (terminal phase) | [5][9] |

| Metabolism | Hydrolysis to cytarabine | Deamination to ara-U | [9][13] |

| Key Advantage | Sustained release of cytarabine, mimicking continuous infusion | Rapidly achieves high peak concentrations | [5][9] |

| Primary Limitation | Requires enzymatic conversion | Rapid clearance necessitates continuous infusion | [5][9] |

Clinical Applications and Efficacy

Enocitabine is approved for the treatment of acute leukemia in Japan and has been used in various combination chemotherapy regimens.[6][9] Clinical studies have demonstrated its efficacy in inducing remission in patients with AML. For instance, early studies of enocitabine monotherapy in untreated adult AML patients showed complete remission rates of up to 36.6%.[9] When used in combination with other agents like daunorubicin and 6-mercaptopurine, remission rates have been reported to be even higher.[9]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of enocitabine and similar prodrugs.

In Vitro Enzymatic Conversion of Enocitabine to Cytarabine

This protocol describes a method to assess the conversion of enocitabine to cytarabine in the presence of a biological matrix, such as human plasma or liver microsomes.

Materials:

-

Enocitabine

-

Cytarabine (as a standard)

-

Human plasma (or human liver microsomes)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (for microsome studies)

-

Acetonitrile (or other suitable organic solvent for protein precipitation)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a stock solution of enocitabine in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine pre-warmed phosphate buffer (pH 7.4), human plasma (or liver microsomes and NADPH regenerating system), and the enocitabine stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

-

-

Reaction Termination:

-

Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

HPLC-MS/MS Analysis:

Data Analysis:

-

Plot the concentration of enocitabine and cytarabine over time.

-

Calculate the rate of enocitabine disappearance and the rate of cytarabine appearance.

Caption: Workflow for the in vitro enzymatic conversion assay.

In Vitro Cytotoxicity Assay in AML Cell Lines (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of enocitabine on acute myeloid leukemia (AML) cell lines, such as HL-60 or KG-1.

Materials:

-

AML cell line (e.g., HL-60, KG-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Enocitabine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture AML cells to logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete medium.

-

-

Drug Treatment:

-

Prepare serial dilutions of enocitabine in complete culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

In Vivo Efficacy in a Murine Leukemia Model (L1210)

This protocol provides a general framework for evaluating the in vivo antitumor activity of enocitabine using the L1210 murine leukemia model.

Materials:

-

L1210 leukemia cells

-

DBA/2 or BDF1 mice

-

Enocitabine formulated for intravenous injection

-

Vehicle control solution

-

Calipers for tumor measurement (if subcutaneous model)

Procedure:

-

Tumor Cell Inoculation:

-

Inject L1210 cells intravenously or intraperitoneally into mice. A typical inoculum size is 1 x 10⁵ to 1 x 10⁶ cells per mouse.[16]

-

-

Animal Randomization:

-

Once the leukemia is established (e.g., a few days post-inoculation), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer enocitabine intravenously according to a predetermined dosing schedule (e.g., daily for 5 days).

-

The control group should receive the vehicle solution.

-

-

Monitoring:

-

Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

-

Record survival data.

-

-

Endpoint:

-

The primary endpoint is typically an increase in lifespan (ILS) compared to the control group. The study may be terminated when animals show signs of distress or reach a predetermined tumor burden.

-

Data Analysis:

-

Calculate the median survival time for each group.

-

Calculate the percentage of ILS for the treatment groups using the formula: ILS (%) = [(Median survival of treated group / Median survival of control group) - 1] x 100.

Mechanisms of Resistance

Resistance to cytarabine, and by extension enocitabine, can arise through several mechanisms:

-

Reduced Intracellular Accumulation: Decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1) can limit the uptake of cytarabine into cancer cells.[4][17]

-

Impaired Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of cytarabine, can lead to lower intracellular levels of the active ara-CTP.[17][18]

-

Increased Inactivation: Elevated levels of cytidine deaminase can lead to more rapid conversion of cytarabine to the inactive ara-U.[17]

-

Alterations in Downstream Targets: Increased levels of the target enzyme, DNA polymerase, or enhanced DNA repair mechanisms can also contribute to resistance.[17]

Conclusion and Future Perspectives

Enocitabine represents a successful application of prodrug chemistry to improve the pharmacokinetic properties of a potent anticancer agent. Its ability to provide sustained exposure to cytarabine offers a valuable therapeutic option for patients with hematological malignancies. Future research may focus on the development of oral formulations of enocitabine or other lipophilic cytarabine prodrugs to further improve patient convenience and potentially broaden their clinical applications. Additionally, exploring combination therapies that target the mechanisms of resistance to cytarabine could enhance the efficacy of enocitabine-based regimens.

References

- Enocitabine - Grokipedia. (n.d.).

- What is the mechanism of Enocitabine? - Patsnap Synapse. (2024, July 17).

- What is Enocitabine used for? - Patsnap Synapse. (2024, June 14).

-

Galmarini, C. M., Thomas, X., Calvo, F., et al. (2002). In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia. British Journal of Haematology, 117(4), 860–868. Retrieved February 15, 2026, from [Link]

-

Enocitabine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. (2022, December 31). PMC. Retrieved February 15, 2026, from [Link]

-

Gieseler, F., et al. (2002). Potential mechanisms of resistance to cytarabine in AML patients. Annals of Hematology, 81 Suppl 2, S63-65. Retrieved February 15, 2026, from [Link]

-

Cytarabine / Official Monographs for Part I. (n.d.). Retrieved February 15, 2026, from [Link]

-

Advances in the mechanism of resistance to cytarabine therapy in acute myeloid leukemia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical pharmacokinetics of cytarabine formulations. Clinical pharmacokinetics, 41(10), 705–718. Retrieved February 15, 2026, from [Link]

-

Cytarabine. (n.d.). Cancer Care Ontario. Retrieved February 15, 2026, from [Link]

-

Paradigm Shift in the Management of Acute Myeloid Leukemia—Approved Options in 2023. (2023, May 31). MDPI. Retrieved February 15, 2026, from [Link]

-

A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Latent mitotic vulnerability of AML cells induced by therapeutic agents. (2024, July 30). bioRxiv. Retrieved February 15, 2026, from [Link]

-

HPLC-MS/MS method for the determination of cytarabine in human plasma. (n.d.). University of Groningen research portal. Retrieved February 15, 2026, from [Link]

-

L1210 Leukemia Mouse Model. (n.d.). Melior Discovery. Retrieved February 15, 2026, from [Link]

-

de Jonge, M. E., et al. (2011). HPLC-MS/MS method for the determination of cytarabine in human plasma. Bioanalysis, 3(14), 1585–1593. Retrieved February 15, 2026, from [Link]

-

HPLC-MS/MS method for the determination of cytarabine in human plasma. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Aoshima, M., Tsukagoshi, S., Sakurai, Y., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research, 37(8 Pt 1), 2481–2486. Retrieved February 15, 2026, from [Link]

-

Cytotoxic T lymphocytes promote cytarabine-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression. (n.d.). NIH. Retrieved February 15, 2026, from [Link]

-

In Vivo Induction of Leukemia-Specific Adaptive and Innate Immune Cells by Treatment of AML-Diseased Rats and Therapy-Refractory AML Patients with Blast Modulating Response Modifiers. (2024, December 16). PMC. Retrieved February 15, 2026, from [Link]

-

Hamada, A., Kawaguchi, T., & Nakano, M. (2002). Clinical pharmacokinetics of cytarabine formulations. PubMed. Retrieved February 15, 2026, from [Link]

-

Enocitabine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

A mixed-mode liquid chromatography-tandem mass spectrometric method for the determination of cytarabine in mouse plasma. (2007, July 1). PubMed. Retrieved February 15, 2026, from [Link]

-

Production of N4-succinyl-1-beta-D-arabinofuranosylcytosine, a novel metabolite of N4-behenoyl-1-beta-D-arabinofuranosylcytosine, in mice and its biological significance. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

In vivo efficacy and overall survival in AML xenografted mice A,... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

(PDF) Clinical Pharmacokinetics of Cytarabine Formulations. (2015, June 26). ResearchGate. Retrieved February 15, 2026, from [Link]

-

HPLC-MS/MS method for the simultaneous determination of MB07133 and its metabolites, cytarabine and arabinofuranosyluracil, in rat plasma. (2016, February 20). PubMed. Retrieved February 15, 2026, from [Link]

-

Serotherapy of L1210 murine leukaemia--reasons for ineffectiveness of in vivo treatment by L.1 monoclonal antibody. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Murine Models of Acute Myeloid Leukaemia. (2019, January 21). MDPI. Retrieved February 15, 2026, from [Link]

-

Clinical Research. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

-

Network Analysis and Visualization of Drug-Drug Interactions. (2021, August 9). Towards Data Science. Retrieved February 15, 2026, from [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Drug Formulary - cytarabine. (n.d.). Cancer Care Ontario. Retrieved February 15, 2026, from [Link]

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved February 15, 2026, from [Link]

-

Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. (2019, May 16). PMC. Retrieved February 15, 2026, from [Link]

-

Explore graphs for drug treatment. (n.d.). IBM. Retrieved February 15, 2026, from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 15, 2026, from [Link]

-

-

Getting started with Escher visualizations. (n.d.). Read the Docs. Retrieved February 15, 2026, from [Link]

-

-

Population pharmacokinetics of cytarabine, etoposide, and daunorubicin in the treatment for acute myeloid leukemia. (n.d.). The Capital Region of Denmark's Research Portal. Retrieved February 15, 2026, from [Link]

-

(PDF) Clinical Pharmacokinetics of Cytarabine Formulations. (2015, June 26). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. actifsource.com [actifsource.com]

- 3. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 4. atcc.org [atcc.org]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. towardsdatascience.com [towardsdatascience.com]

- 11. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. cancercareontario.ca [cancercareontario.ca]

- 14. research.rug.nl [research.rug.nl]

- 15. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. spin.atomicobject.com [spin.atomicobject.com]

- 18. researchhub.com [researchhub.com]

Intracellular Conversion of BH-AC to ara-CTP: A Technical Guide

Executive Summary

N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) , clinically known as Enocitabine , represents a strategic molecular modification of Cytarabine (Ara-C). While Ara-C remains the gold standard for Acute Myeloid Leukemia (AML) induction therapy, its clinical efficacy is compromised by rapid deamination and a short plasma half-life.

BH-AC functions as a lipophilic "depot" prodrug . Its N4-behenoyl tail confers resistance to Cytidine Deaminase (CDA) and facilitates membrane permeability. Once intracellular, it undergoes a two-phase activation: controlled hydrolysis to release Ara-C, followed by the rate-limiting phosphorylation to ara-CTP (the active antimetabolite).[1] This guide details the mechanistic pathway, kinetic advantages, and validated protocols for quantifying this conversion in leukemic blasts.

Part 1: Molecular Rationale & Mechanism

The Stability-Solubility Paradox

Ara-C is hydrophilic and requires nucleoside transporters (hENT1) for cellular entry. Conversely, BH-AC is highly lipophilic due to the 22-carbon fatty acid chain (behenic acid) attached to the cytosine amine.

-

Deaminase Resistance: The N4-acylation sterically hinders the active site of Cytidine Deaminase (CDA) , preventing the rapid conversion of the drug into the inactive metabolite ara-U (1-beta-D-arabinofuranosyluracil).

-

The Depot Effect: BH-AC accumulates in cell membranes and tissues, slowly releasing free Ara-C over time. This maintains the intracellular concentration of ara-CTP above the threshold for DNA polymerase inhibition for longer durations than a bolus Ara-C infusion.

The Metabolic Cascade

The conversion of BH-AC to ara-CTP involves a sequential enzymatic handover.

-

Phase I: Lipophilic Entry & Hydrolysis BH-AC enters the cell via passive diffusion (due to lipophilicity) and transport. Intracellular acylamidases (primarily hepatic and leukemic microsomal esterases) hydrolyze the amide bond at the N4 position.

-

Reaction: BH-AC

-

-

Phase II: The Rate-Limiting Phosphorylation Liberated Ara-C is a substrate for Deoxycytidine Kinase (dCK) . This is the critical bottleneck. dCK phosphorylates Ara-C to Ara-CMP.[1]

-

Note: If Ara-C is released too fast, it may overwhelm dCK and be deaminated by CDA. BH-AC's slow hydrolysis optimizes this ratio.

-

-

Phase III: Triphosphate Formation Ara-CMP is rapidly converted to Ara-CDP (by dCMP kinase) and finally to ara-CTP (by Nucleoside Diphosphate Kinase). Ara-CTP competes with dCTP for incorporation into DNA, leading to chain termination.[2]

Pathway Visualization

The following diagram illustrates the differential processing of BH-AC versus standard Ara-C, highlighting the "Protection" and "Activation" zones.

Caption: Figure 1. Intracellular activation pathway of BH-AC. Note the bypass of extracellular deamination and the controlled release of Ara-C for phosphorylation.

Part 2: Comparative Pharmacokinetics (Data Summary)

The clinical advantage of BH-AC lies in the retention of the active metabolite. The table below summarizes the kinetic differences observed in human leukemic cells (HL-60) and clinical isolates.

| Parameter | Cytarabine (Ara-C) | Enocitabine (BH-AC) | Mechanism of Difference |

| Plasma Half-life ( | ~10–20 minutes | ~4–6 hours | Resistance to hepatic CDA deamination. |

| Cellular Uptake | Transporter-dependent (hENT1) | Passive Diffusion + Transport | Lipophilicity allows membrane penetration. |

| Intracellular ara-CTP Peak | Rapid spike, rapid decay | Delayed peak, sustained plateau | "Depot" hydrolysis limits dCK saturation. |

| ara-CTP Retention ( | ~2–3 hours | > 10 hours | Continuous supply of precursor (Ara-C) from intracellular BH-AC pool. |

| CDA Susceptibility | High (Rapid inactivation to Ara-U) | Resistant (until hydrolyzed) | N4-acyl steric hindrance. |

Part 3: Experimental Protocols (Validation)

To study the conversion efficiency, researchers must isolate and quantify ara-CTP specifically, distinguishing it from the prodrug and intermediate mono/di-phosphates.

Protocol: Extraction of Intracellular Nucleotides

Objective: Isolate ara-CTP from leukemic cells while preserving the triphosphate structure (preventing hydrolysis to mono-phosphate).

Reagents:

-

Perchloric Acid (PCA) 0.4 M, ice-cold.

-

KOH (for neutralization).

-

Internal Standard: 2-Chloroadenosine (or similar nucleoside analogue).

Step-by-Step Workflow:

-

Cell Harvest: Collect

leukemic cells (e.g., HL-60 or patient blasts) treated with BH-AC. -

Wash: Centrifuge at 4°C (1500 rpm, 5 min). Wash

with ice-cold PBS to remove extracellular drug. -

Lysis: Resuspend pellet immediately in 200 µL 0.4 M PCA . Vortex vigorously for 30 seconds.

-

Why: Acid precipitates proteins and halts all enzymatic activity (kinases/phosphatases) instantly.

-

-

Incubation: Keep on ice for 15 minutes.

-

Clarification: Centrifuge at 12,000

g for 5 minutes at 4°C. Transfer supernatant to a new tube. -

Neutralization: Add KOH (approx 0.2 M final) dropwise to adjust pH to 6.5–7.0.

-

Critical: High pH can degrade RNA/nucleotides; low pH damages HPLC columns. Use Phenol Red indicator or micro-pH probe.

-

-

Precipitate Removal: Centrifuge again to remove Potassium Perchlorate (

) precipitate. The supernatant is ready for HPLC.

Protocol: HPLC Quantification of ara-CTP

System: Anion Exchange (SAX) is preferred for nucleotides, though Ion-Pair Reverse Phase is common.

-

Column: Partisil-10 SAX (Strong Anion Exchange) or C18 with TBAHS (Tetrabutylammonium hydrogen sulfate).

-

Mobile Phase:

-

Buffer A: 0.005 M

(pH 2.8) -

Buffer B: 0.75 M

(pH 3.5)

-

-

Gradient: Linear gradient from 0% B to 100% B over 30 minutes.

-

Detection: UV Absorbance at 280 nm (Cytosine max).

-

Quantification: Calculate peak area relative to standard ara-CTP calibration curves.

Analytical Workflow Diagram

Caption: Figure 2. Extraction and quantification workflow for intracellular ara-CTP.

References

-

Ueda, T., et al. (1983). Intracellular conversion of N4-behenoyl-1-beta-D-arabinofuranosylcytosine to 1-beta-D-arabinofuranosylcytosine 5'-triphosphate in leukemic cells. Cancer Research.[3]

-

Yamauchi, T., et al. (2001). Contribution of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate, an Intracellular Active Metabolite, to the Therapeutic Efficacy of N4-behenoyl-1-beta-D-arabinofuranosylcytosine Therapy for Acute Myelogenous Leukemia.[4] Japanese Journal of Cancer Research.

-

Hori, K., et al. (1984). Antitumor activity and pharmacology of N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[5] Gann (Japanese Journal of Cancer Research).

-

Hamada, A., et al. (2002). Clinical Pharmacokinetics of Cytarabine Formulations.[3][6][7] Clinical Pharmacokinetics.[3][6][7]

-

Galmarini, C. M., et al. (2002). Nucleoside analogs: mechanisms of drug resistance and reversal strategies.[8] Leukemia.[2][3][6][9][10][11][12][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Close correlation of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate, an intracellular active metabolite, to the therapeutic efficacy of N(4)-behenoyl-1-beta-D-arabinofuranosylcytosine therapy for acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Pharmacodynamics of cytarabine alone and in combination with 7-hydroxystaurosporine (UCN-01) in AML blasts in vitro and during a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ara-Cytidine-5'-triphosphate (ara-CTP), Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]

- 10. Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel strategy to target metabolic dependencies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolic Plasticity of Acute Myeloid Leukemia [mdpi.com]

Pharmacokinetics of Behenoyl-arabinofuranosyl-cytosine (Enocitabine)

A Technical Guide for Drug Development & Application Scientists

Part 1: Executive Summary & Molecular Rationale

The Lipophilic Depot Strategy Behenoyl-arabinofuranosyl-cytosine (BH-AC), known clinically as Enocitabine, represents a pivotal evolution in nucleoside analogue chemotherapy.[1] While Cytarabine (Ara-C) remains the gold standard for Acute Myeloid Leukemia (AML), its efficacy is severely compromised by rapid deamination via Cytidine Deaminase (CDA) and a short plasma half-life.

BH-AC addresses these limitations through N4-acylation with behenic acid (C22 fatty acid). This modification confers two critical pharmacokinetic advantages:

-

Deaminase Resistance: The bulky lipophilic chain sterically hinders the catalytic site of CDA, preventing premature inactivation.

-

Intracellular Depot Effect: BH-AC acts as a "masked" prodrug. It penetrates cell membranes efficiently—potentially bypassing saturable nucleoside transporters (hENT1)—and is gradually hydrolyzed intracellularly to release active Ara-C over a prolonged period.

Part 2: ADME Profile & Mechanistic Pharmacokinetics

1. Absorption & Administration[1][2]

-

Formulation: Due to high lipophilicity, BH-AC is formulated with HCO-60 (polyoxyethylene hydrogenated castor oil) as a surfactant.

-

Critical Operational Note: The HCO-60 vehicle can induce hypersensitivity. Pre-medication with hydrocortisone is a standard component of the administration protocol to mitigate anaphylactoid reactions.

-

2. Distribution (The Lipophilic Advantage)

Unlike Ara-C, which relies heavily on the Human Equilibrative Nucleoside Transporter 1 (hENT1) for cell entry, BH-AC’s lipid tail facilitates membrane interaction.

-

Tissue Accumulation: Studies indicate BH-AC accumulates in red blood cells and leukemic blasts, serving as a reservoir.

-

Protein Binding: High affinity for plasma proteins due to the behenoyl chain, contributing to the extended circulation time compared to the parent drug.

3. Metabolism (The Activation Cascade)

The metabolic fate of BH-AC is distinct from Ara-C. It does not serve as a direct substrate for deoxycytidine kinase (dCK). Instead, it must first be hydrolyzed.

-

Step 1: Hydrolysis: BH-AC is converted to Ara-C by hepatic and intracellular amidases. This conversion is rate-limiting, creating the "sustained release" profile.

-

Step 2: Activation: Released Ara-C is phosphorylated by dCK to Ara-CMP, then to the active triphosphate Ara-CTP .

-

Step 3: Inactivation: Any released Ara-C that leaks back into plasma or is not phosphorylated is subject to deamination to Uracil Arabinoside (Ara-U). However, the rate of Ara-U formation is significantly slower than with direct Ara-C administration.

4. Excretion

-

Routes: Renal excretion of metabolites (mainly Ara-U) and biliary excretion of unchanged lipophilic drug (minor).

Part 3: Quantitative Pharmacokinetic Data

The following table summarizes PK parameters from high-dose BH-AC studies (e.g., 500–700 mg/m²). Note the contrast between the prodrug (BH-AC) and the active metabolite (Ara-CTP).[4]

| Parameter | BH-AC (Prodrug) | Ara-C (Released Active) | Ara-CTP (Intracellular) |

| Tmax | End of Infusion | End of Infusion | ~7 Hours (Lagged) |

| Cmax | ~170 µg/mL | ~100 µg/mL | 0.08 µg/10⁷ cells |

| t½ (Alpha) | ~1.0 Hour | ~1.4 Hours | N/A |

| t½ (Beta) | 4.3 – 6.0 Hours | 11.2 Hours | > 13 Hours |

| Clearance | Hepatic/Tissue Hydrolysis | Deamination (CDA) | Phosphatase degradation |

Data synthesized from Phase I/II clinical studies (e.g., Fukuoka et al., Japan Leukemia Study Group).

Part 4: Visualization of Signaling & Metabolism

The following diagram illustrates the "Bypass and Depot" mechanism of BH-AC compared to standard Cytarabine.

Caption: Metabolic pathway of BH-AC showing membrane permeation, resistance to plasma deamination, and intracellular conversion to active Ara-CTP.

Part 5: Bioanalytical Protocol (HPLC Determination)

To validate PK profiles in a research setting, a robust quantification method is required. The following protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, optimized for separating the lipophilic prodrug from its polar metabolites.

Objective: Simultaneous determination of BH-AC, Ara-C, and Ara-U in plasma.

1. Sample Preparation (Protein Precipitation)

-

Step 1: Collect 0.5 mL of plasma (heparinized).

-

Step 2: Add 50 µL of Internal Standard (e.g., Guanosine or a structural analog).

-

Step 3: Add 1.0 mL of Acetonitrile (ACN) or Methanol to precipitate proteins.

-

Why: Organic solvents release the lipophilic BH-AC bound to plasma proteins.

-

-

Step 4: Vortex vigorously for 1 minute; Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Step 5: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen stream if concentration is required, then reconstitute in mobile phase.

2. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., μBondapak C18 or ODS-3), 5 µm particle size.

-

Rationale: C18 is essential to retain the hydrophobic behenoyl tail of BH-AC.

-

-

Mobile Phase: Gradient Elution.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV Absorbance at 275 nm (Cytosine pharmacophore max absorption).

3. Workflow Diagram

Caption: Step-by-step bioanalytical workflow for extracting and separating BH-AC and metabolites from plasma.

Part 6: References

-

Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Source: PubMed / Cancer Chemother Pharmacol. URL:[Link]

-

Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine. Source: PubMed / Journal of Clinical Oncology. URL:[Link]

-

Clinical Pharmacokinetics of Cytarabine Formulations. Source: Clinical Pharmacokinetics (Review). URL:[Link]

-

Cytotoxicity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine through gradual conversion to 1-beta-D-arabinofuranosylcytosine. Source: Anticancer Research. URL:[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Phase I clinical and pharmacokinetic study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine in acute leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

Lipophilic Architecture of Behenoyl-arabinofuranosyl-cytosine (BH-AC): A Technical Guide to Membrane Retention and Metabolic Stability

The following technical guide is structured to provide a deep-dive analysis of the lipophilic properties of Behenoyl-arabinofuranosyl-cytosine (Enocitabine/BH-AC), focusing on its molecular architecture, membrane interaction ("Depot Effect"), and metabolic stability.

Executive Summary

The clinical efficacy of Cytarabine (Ara-C) in Acute Myeloid Leukemia (AML) is historically limited by two factors: a short plasma half-life due to rapid deamination by Cytidine Deaminase (CDA) and poor oral bioavailability. Behenoyl-arabinofuranosyl-cytosine (BH-AC) , or Enocitabine, represents a strategic chemical evolution designed to overcome these barriers.

By acylating the N4-position of the cytosine ring with a C22 fatty acid (behenic acid), the molecule transitions from a hydrophilic nucleoside to a highly lipophilic prodrug. This guide details the physicochemical mechanisms enabling BH-AC to utilize the host’s lipid bilayers as a "biological depot," protecting the active moiety from enzymatic degradation and ensuring sustained release.

Molecular Architecture & Lipophilicity

Structural Modification

The core innovation in BH-AC is the attachment of a behenoyl (docosanoyl) side chain. This 22-carbon saturated fatty acid tail confers extreme hydrophobicity to the otherwise polar cytosine arabinoside.

-

Parent Compound: Cytarabine (Hydrophilic, LogP ≈ -2.1)

-

Derivative: BH-AC (Lipophilic, LogP estimated > 8.0)

-

Linkage: Amide bond at the N4-exocyclic amine.

The "Masked" Polarity

The N4-acylation serves a dual purpose. Physically, it anchors the molecule into lipid environments. Chemically, it masks the primary amine group, which is the obligate substrate site for Cytidine Deaminase (CDA). Until this acyl chain is cleaved, the molecule is chemically "invisible" to the primary inactivation pathway of Ara-C.

Table 1: Physicochemical Comparison (Ara-C vs. BH-AC)

| Property | Cytarabine (Ara-C) | Behenoyl-Ara-C (BH-AC) | Impact on Drug Delivery |

| Lipophilicity (LogP) | -2.1 (Hydrophilic) | > 8.0 (Highly Lipophilic) | Enables membrane insertion & BBB penetration. |

| Water Solubility | High | Negligible (Requires surfactant/lipid carrier) | Necessitates lipid-based formulation (e.g., HCO-60). |

| CDA Susceptibility | High (Rapid Deamination) | Resistant (Steric/Chemical Protection) | Extends circulation half-life significantly. |

| Active Metabolite | Ara-CTP | Ara-C | Acts as a sustained-release prodrug. |

| Plasma Half-Life | ~10-20 minutes | Biphasic (Initial: ~1h, Terminal: >4h) | Reduces dosing frequency; maintains cytotoxic threshold. |

Mechanism of Action: The Lipophilic Depot

The "Depot Effect" is not merely a formulation characteristic but a molecular property of BH-AC. Upon intravenous administration, the lipophilic tail partitions into the lipid bilayer of erythrocytes and leukemic cells.

Membrane Insertion Dynamics

Unlike Ara-C, which requires active transport (hENT1) to enter the cell and is immediately available for metabolism, BH-AC integrates into the cell membrane's stromal compartment.

-

Partitioning: BH-AC leaves the plasma carrier and intercalates into the phospholipid bilayer.

-

Protection: Buried within the hydrophobic core, BH-AC is shielded from plasma esterases and deaminases.

-

Slow Release: The drug slowly leaches from the membrane or is enzymatically cleaved at the interface, releasing free Ara-C into the cytoplasm over a prolonged period.

Diagram 1: The Membrane Depot & Activation Pathway

Caption: BH-AC partitions into the lipid bilayer, protecting it from CDA. Intracellular esterases slowly release Ara-C, which is then phosphorylated to the active Ara-CTP.

Metabolic Stability & Resistance to Deamination

The primary failure mode of Ara-C therapy is the rapid conversion to Uracil Arabinoside (Ara-U) by ubiquitous Cytidine Deaminase (CDA).

Steric Hindrance Mechanism

CDA requires a free exocyclic amine at the C4 position to catalyze deamination. In BH-AC, this amine is part of an amide linkage with the bulky behenic acid chain.

-

Direct Effect: The enzymatic pocket of CDA cannot accommodate the C22 tail.

-

Result: BH-AC is strictly not a substrate for CDA. It must first be deacylated to Ara-C to become vulnerable. This creates a "metabolic bottleneck" that favors therapeutic activity over elimination.

Diagram 2: Metabolic Fate Comparison (Ara-C vs. BH-AC)

Caption: Comparison of metabolic pathways. BH-AC completely evades direct deamination by CDA, whereas Ara-C is rapidly inactivated.

Experimental Protocols

As a Senior Application Scientist, establishing robust protocols for characterizing lipophilic prodrugs is critical. The following methodologies are designed for validation studies.

Protocol A: Determination of Partition Coefficient (LogP) for Highly Lipophilic Compounds

Standard Shake-Flask methods often fail for LogP > 5 due to detection limits in the water phase. This protocol uses a potentiometric or HPLC-based extrapolation method.

Objective: Quantify the lipophilicity of BH-AC to predict membrane retention.

-

Preparation:

-

Prepare a stock solution of BH-AC (1 mg/mL) in Octanol (saturated with water).

-

Prepare a mobile phase of Methanol/Water (varying ratios: 60:40, 70:30, 80:20).

-

-

HPLC Method (RP-HPLC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 5µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Procedure:

-

Inject BH-AC and a set of calibration standards with known LogP values (e.g., Toluene, Naphthalene, DDT).

-

Measure the Capacity Factor (

) for each solvent ratio. -

Calculation: Plot

vs. % Methanol. Extrapolate to 0% Methanol ( -

Calculate LogP using the Collander equation:

.

-

-

Validation:

-

BH-AC should show retention times significantly higher than Ara-C, correlating to a LogP > 8.

-

Protocol B: In Vitro Enzymatic Stability Assay (CDA Resistance)

Objective: Verify the resistance of BH-AC to Cytidine Deaminase compared to Ara-C.

-

Reagents:

-

Recombinant Human Cytidine Deaminase (rhCDA) or Mouse Liver Homogenate.

-

Substrates: Ara-C (Control) and BH-AC (Test).

-

Buffer: Tris-HCl (pH 7.4).

-

-

Workflow:

-

Step 1: Incubate 100 µM of Ara-C and BH-AC separately in Tris-HCl buffer at 37°C.

-

Step 2: Add 0.1 units of rhCDA to start the reaction.

-

Step 3: Aliquot sampling at t = 0, 5, 15, 30, 60, and 120 minutes.

-

Step 4: Quench reaction with ice-cold Acetonitrile.

-

-

Analysis:

-

Centrifuge samples (10,000 x g, 5 min).

-

Analyze supernatant via HPLC.

-

Monitor: Disappearance of Parent Peak and appearance of Ara-U (Uracil Arabinoside).

-

-

Expected Result:

-

Ara-C: >50% conversion to Ara-U within 30 minutes.

-

BH-AC: <5% conversion to deaminated products (Note: Any conversion observed is likely due to prior deacylation to Ara-C, not direct deamination of BH-AC).

-

Clinical Implications & Conclusion

The lipophilic engineering of BH-AC translates directly to clinical advantages in drug development:

-

Dosing Regimens: The prolonged half-life allows for less frequent administration compared to the continuous infusion often required for high-dose Ara-C.

-

Resistant Phenotypes: BH-AC retains efficacy in some Ara-C resistant cell lines, particularly those with high CDA activity, as the prodrug bypasses the initial inactivation step.

-

Formulation Flexibility: Its lipophilicity makes it an ideal candidate for lipid-nanoparticle (LNP) or liposomal formulations, further enhancing tumor targeting and reducing systemic toxicity.

References

-

Grokipedia. Enocitabine - Pharmacokinetics and Mechanism of Action. 1

-

Hamada, A., et al. (2002).[2] Clinical Pharmacokinetics of Cytarabine Formulations.[2][3] Clinical Pharmacokinetics.[2][3][4] 2[3][5][6]

-

Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent. Cancer Research. 7

-

Schwendener, R.A., et al. Lipophilic arabinofuranosyl cytosine derivatives in liposomes. 8[9]

-

Ueda, T., et al. (1983). Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine in acute leukemia patients. 10

-

PatSnap Synapse. Mechanism of Enocitabine. 11

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.regionh.dk [research.regionh.dk]

- 5. mdpi.com [mdpi.com]

- 6. crct-inserm.fr [crct-inserm.fr]

- 7. N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipophilic arabinofuranosyl cytosine derivatives in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipophilic 1-β-d-arabinofuranosyl cytosine derivatives in liposomal formulations for oral and parenteral antileukemic therapy in the murine L1210 leukemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma and leukemic cell pharmacokinetics of high-dose N4-behenoyl-1-beta-D-arabinofuranosylcytosine in acute leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Enocitabine? [synapse.patsnap.com]

Enocitabine (BH-AC): Mechanics of Sustained DNA Synthesis Inhibition in Neoplastic Cells

Executive Summary: The Lipophilic Depot Strategy